(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Description

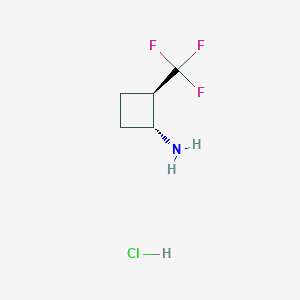

(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an amine hydrochloride moiety. The trifluoromethyl group enhances electronegativity and metabolic stability, making the compound valuable in pharmaceutical research, particularly for targeting receptors sensitive to fluorine-containing motifs.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYMJJAPNAKGEH-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307778-24-9 | |

| Record name | rac-(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the trifluoromethylation of cyclobutanone derivatives. One common method includes the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group undergoes nucleophilic substitution reactions, particularly under acidic or basic conditions. This reactivity is exploited in pharmaceutical synthesis to form derivatives with enhanced biological activity. For example:

-

Reaction with acyl chlorides : Forms amide derivatives.

-

Alkylation : Reacts with alkyl halides to produce secondary or tertiary amines .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → rt | N-Acetyl derivative | 85 | |

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | N-Methylated cyclobutane amine | 72 |

Ring-Opening Reactions

The strained cyclobutane ring undergoes selective ring-opening under thermal or acidic conditions. For instance:

-

Acid-catalyzed ring expansion : In the presence of methanesulfonic acid (MeSO₃H), the cyclobutane ring expands to form cyclopentane derivatives via carbocation intermediates .

-

Metal-promoted activation : Palladium or ruthenium catalysts facilitate ring-opening to generate alkenes or dienes .

Table 2: Ring-Opening Reactions

Oxidation Reactions

The amine group is susceptible to oxidation, forming nitroso or nitro compounds. The trifluoromethyl group remains inert under mild oxidative conditions:

-

Oxidation with RuCl₃/NaIO₄ : Converts the amine to a nitro group while preserving the cyclobutane framework .

-

H₂O₂/Fe(II) Fenton-like systems : Generates hydroxylamine intermediates .

Table 3: Oxidation Pathways

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| RuCl₃/NaIO₄ | EtOAc/H₂O | 25–30°C | Nitrocyclobutane | 68 | |

| H₂O₂/FeSO₄ | MeCN/H₂O | 50°C | Hydroxylamine derivative | 55 |

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to specific positions on the cyclobutane ring. For example:

-

Nitration : Occurs at the carbon adjacent to the trifluoromethyl group .

-

Halogenation : Bromine or chlorine selectively substitutes at the meta position relative to the amine .

Key Mechanistic Insights

-

Steric and Electronic Effects : The trifluoromethyl group imposes steric hindrance, directing reactions to less hindered sites. Its electron-withdrawing nature deactivates the ring toward electrophiles .

-

Ring Strain : The cyclobutane ring’s 90° bond angles drive ring-opening or expansion reactions to relieve strain .

Scientific Research Applications

(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with five analogs, focusing on ring size , substituent type/position , and molecular properties .

*CAS 1803585-22-9 refers to the target compound as a discontinued product.

†Calculated molecular weight based on formula.

Substituent Effects

Ring Size and Strain

Positional Isomerism

The comparison between the target compound (2-position -CF₃) and 1-(Trifluoromethyl)cyclobutan-1-amine HCl (1-position -CF₃) highlights how substituent placement affects molecular geometry. The 1-position isomer (CAS 1260768-75-9) may exhibit distinct steric interactions in binding pockets.

Biological Activity

(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a compound characterized by its trifluoromethyl group attached to a cyclobutane ring. This unique structure enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The molecular formula is C₅H₉ClF₃N, with a molecular weight of 175.58 g/mol. The trifluoromethyl group increases lipophilicity and metabolic stability, which are crucial for drug development.

The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's ability to penetrate lipid membranes and interact with hydrophobic pockets in proteins, which can modulate their activity. This interaction leads to various biological effects, including potential neuroprotective and anticancer properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antineoplastic properties. In vitro assays have shown efficacy comparable to established chemotherapeutics like cisplatin. Its mechanism appears to involve the induction of apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research suggests that it may influence neurotransmitter systems due to its structural similarity to known pharmacophores involved in neurological disorders. This potential has led to studies exploring its use in treating conditions such as Alzheimer's disease and Parkinson's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring; trifluoromethyl group | Anticancer, neuroprotective |

| (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | Stereoisomer with different configuration | Similar biological activities but varying potency |

| (1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine hydrochloride | Cyclobutane ring; difluoromethyl group | Reduced activity compared to trifluoromethyl variant |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth significantly at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Potential

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. The compound's ability to modulate glutamate receptors was identified as a key mechanism behind its neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride?

- Methodological Answer : Key steps include cyclopropane/cyclobutane ring formation and trifluoromethyl group introduction. Asymmetric synthesis techniques, such as enantiospecific carbonyl reduction and Friedel-Crafts acylation (used in analogous cyclopropane derivatives), are critical for stereochemical control . For cyclobutane systems, strain minimization via ring-opening of epoxides or photochemical [2+2] cycloadditions may be adapted. Final hydrochlorination is achieved using HCl in anhydrous solvents.

Q. How can researchers validate the stereochemical configuration of the compound?

- Methodological Answer : X-ray crystallography (XRD) is the gold standard for confirming stereochemistry. Alternatively, chiral HPLC or derivatization with enantiopure reagents (e.g., Mosher’s acid) can assess enantiomeric purity. For example, derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enables fluorometric quantification of amine stereoisomers .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- NMR : , , and NMR to confirm trifluoromethyl group presence and cyclobutane ring geometry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification.

- Thermogravimetric Analysis (TGA) : To assess thermal stability, particularly for hydrochloride salt forms .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be rigorously controlled during synthesis?

- Methodological Answer : Use chiral catalysts (e.g., transition-metal complexes with bisphosphine ligands) or enzymes (e.g., lipases) for kinetic resolution. For example, asymmetric cyclopropane formation via Simmons-Smith reactions with chiral auxiliaries has been reported for structurally similar amines . Monitor ee via chiral GC or HPLC with cellulose-based columns.

Q. What strategies mitigate data discrepancies in reported physical properties (e.g., LogP, density)?

- Methodological Answer : Cross-validate using orthogonal methods:

- LogP : Compare shake-flask vs. chromatographic (e.g., HPLC) measurements.

- Density : Use pycnometry alongside computational predictions (e.g., COSMO-RS). Discrepancies may arise from hydration states or crystallinity differences in hydrochloride salts .

Q. How can researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions.

- Analytical Endpoints : Track degradation via HPLC-UV/HRMS and quantify cyclobutane ring-opening or trifluoromethyl hydrolysis products.

- Sample Stabilization : Continuous cooling (as in HSI wastewater studies) may reduce organic degradation during long-term experiments .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs) and Fukui indices.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways.

- Docking Studies : If bioactive, predict binding interactions with target proteins using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using nephelometry or UV-vis spectroscopy.

- Crystallinity Effects : Amorphous vs. crystalline forms (confirmed via XRD) significantly impact solubility. Recrystallization from ethanol/water mixtures may standardize results .

Q. What experimental designs address low yields in cyclobutane ring formation?

- Methodological Answer :

- Photochemical Optimization : Adjust UV wavelength (e.g., 254 nm vs. 365 nm) and reaction time for [2+2] cycloadditions.

- Strain Relief : Introduce electron-withdrawing groups (e.g., esters) to stabilize transition states.

- Catalysis : Use Lewis acids (e.g., TiCl) to enhance ring-closing efficiency, as seen in cyclopropane syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.